1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole
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Overview
Description
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a sulfonyl group attached to a dimethoxy-methylphenyl ring, which is further connected to an imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole typically involves the following steps:
Formation of the Dimethoxy-Methylphenyl Sulfonyl Chloride: This step involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.
Coupling with Imidazole: The sulfonyl chloride intermediate is then reacted with 2-(methylethyl)imidazole in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(methylethyl)imidazole
- 1-[(4-Methylphenyl)sulfonyl]-2-(methylethyl)imidazole
- 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(ethyl)imidazole
Uniqueness
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole is unique due to the presence of both the dimethoxy-methylphenyl and sulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-propan-2-ylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-10(2)15-16-6-7-17(15)22(18,19)14-9-12(20-4)11(3)8-13(14)21-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGPBVGNHPPIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=CN=C2C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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